![molecular formula C16H23FN4O2 B6449092 5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549027-93-0](/img/structure/B6449092.png)
5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound is a pyrimidinone derivative, which is a class of compounds that have been studied for their potential biological activities . The presence of a piperazine ring and a fluoro group could suggest potential pharmaceutical applications, as these functional groups are often found in medicinal compounds .
Molecular Structure Analysis
The compound contains a pyrimidinone core, a piperazine ring, and a pent-4-enoyl group. The presence of the fluoro group could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The pyrimidinone core could potentially undergo reactions at the carbonyl group, such as reduction or nucleophilic addition . The fluoro group is generally quite stable but could potentially be displaced in a nucleophilic substitution reaction under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the fluoro group and the piperazine ring could influence properties such as solubility, stability, and lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-4-5-6-12(22)20-7-9-21(10-8-20)16-18-14(11(2)3)13(17)15(23)19-16/h4,11H,1,5-10H2,2-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHHOGIDVGACDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CCC=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
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